3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H25N3O5S and its molecular weight is 539.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1113135-44-6) belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C30H25N3O5S with a molecular weight of 539.6 g/mol. The presence of various functional groups in its structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₅N₃O₅S |
Molecular Weight | 539.6 g/mol |
CAS Number | 1113135-44-6 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. For instance, studies have shown that related quinazoline derivatives exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes . The inhibition mechanism typically involves the binding of the compound to the active site of the enzyme, preventing substrate access.
Antidiabetic Activity
Research indicates that quinazoline derivatives can act as potent α-glucosidase inhibitors. For example, compounds structurally similar to the target compound exhibited IC₅₀ values ranging from 49.40 µM to 83.20 µM, significantly lower than the standard drug acarbose (IC₅₀ = 143.54 µM) . This suggests that the target compound may also possess similar antidiabetic properties.
Anticancer Activity
Quinazolines have been investigated for their anticancer properties. A study involving a library screening identified novel anticancer compounds with significant cytotoxic effects against various cancer cell lines. The SAR analysis indicated that modifications in the quinazoline structure could enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation and survival .
Case Studies
- Anticancer Screening : In a multicellular spheroid model, a derivative of quinazoline demonstrated substantial growth inhibition in cancer cells, suggesting potential for further development as an anticancer agent .
- α-Glucosidase Inhibition : A comparative study on α-glucosidase inhibitors highlighted that certain modifications in the quinazoline structure could lead to enhanced inhibitory effects, emphasizing the importance of structural diversity in drug design .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substituents on the quinazoline ring significantly influence biological activity:
- Furan and Methoxy Substituents : The presence of furan and methoxy groups has been associated with increased lipophilicity and improved interaction with target enzymes.
- Sulfanyl Group : The sulfanyl moiety contributes to enzyme binding through potential hydrogen bonding and hydrophobic interactions.
Eigenschaften
IUPAC Name |
3-benzyl-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O5S/c1-37-23-12-9-21(10-13-23)27(34)19-39-30-32-26-16-22(28(35)31-17-24-8-5-15-38-24)11-14-25(26)29(36)33(30)18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVTZZPSCSKABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.